![molecular formula C34H24 B14235448 9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene CAS No. 625854-00-4](/img/structure/B14235448.png)
9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes a biphenyl group and an ethenylphenyl group attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced into the aromatic rings using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced ethenyl groups.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes may inhibit or activate their catalytic functions, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl Anthracene: A simpler analog with a phenyl group attached to the anthracene core.
9-(Biphenyl-4-yl)anthracene: Similar structure but with the biphenyl group attached at a different position.
Anthracene Derivatives: Various derivatives with different substituents on the anthracene core.
Uniqueness
9-([1,1’-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene is unique due to the presence of both biphenyl and ethenylphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
625854-00-4 |
|---|---|
Formule moléculaire |
C34H24 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
9-(4-ethenylphenyl)-10-(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C34H24/c1-2-24-20-22-26(23-21-24)33-29-16-8-10-18-31(29)34(32-19-11-9-17-30(32)33)28-15-7-6-14-27(28)25-12-4-3-5-13-25/h2-23H,1H2 |
Clé InChI |
KEAFCURTYDXDIG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



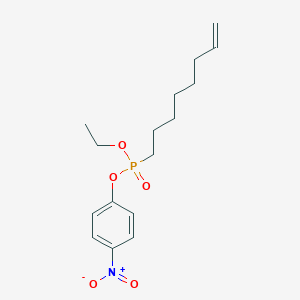
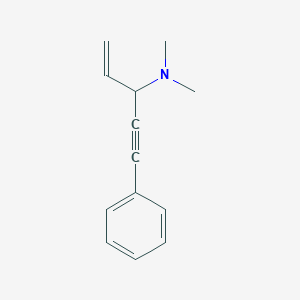
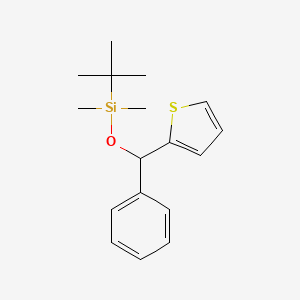
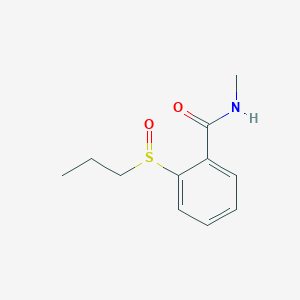
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
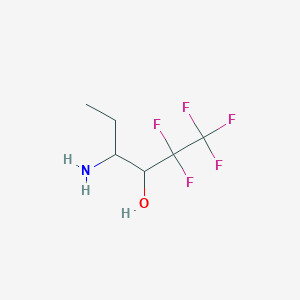

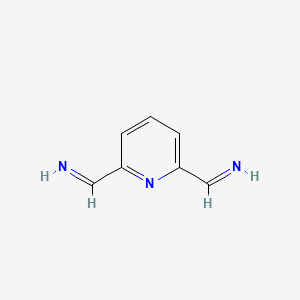
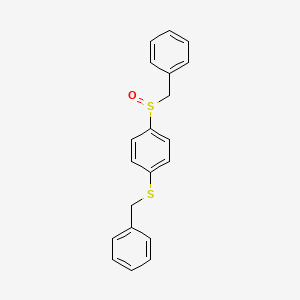
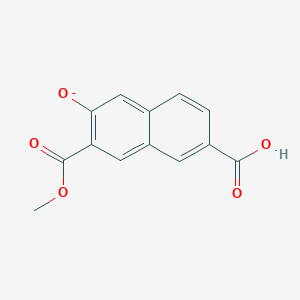
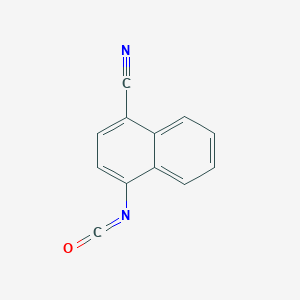
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
silane](/img/structure/B14235445.png)
